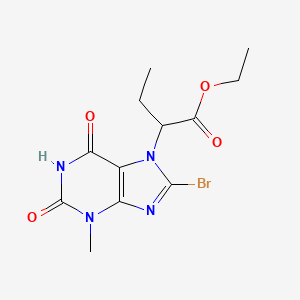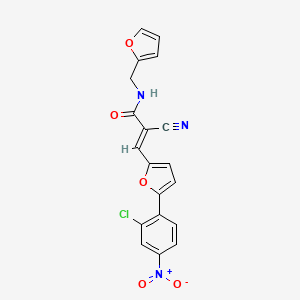![molecular formula C17H7Cl2FN2O3 B3406572 6,8-dichloro-3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 337486-45-0](/img/structure/B3406572.png)
6,8-dichloro-3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Vue d'ensemble
Description
6,8-dichloro-3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one, also known as DCFO, is a compound that has gained attention in scientific research due to its potential applications in various fields. It belongs to the class of chromen-2-one derivatives, which have shown promising results in the development of new drugs and therapies.
Mécanisme D'action
The mechanism of action of 6,8-dichloro-3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is not fully understood, but studies have suggested that it acts by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It also induces oxidative stress and DNA damage, leading to apoptosis and cell death.
Biochemical and Physiological Effects:
6,8-dichloro-3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. It also has shown promising results in inhibiting bacterial and fungal growth, making it a potential candidate for antimicrobial therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6,8-dichloro-3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one in lab experiments is its high potency and specificity towards cancer cells, making it a potential candidate for targeted cancer therapy. However, its low solubility in water and potential toxicity at higher doses can pose limitations in its application.
Orientations Futures
There are several future directions for research on 6,8-dichloro-3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one, including the development of new derivatives with improved solubility and potency, the investigation of its potential applications in other fields such as neurodegenerative diseases and infectious diseases, and the elucidation of its mechanism of action at the molecular level.
In conclusion, 6,8-dichloro-3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a promising compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations, and to develop new derivatives with improved properties.
Applications De Recherche Scientifique
6,8-dichloro-3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has been studied extensively for its potential applications in various fields such as cancer therapy, neuroprotection, and antimicrobial activity. Studies have shown that 6,8-dichloro-3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. It also has shown promising results in inhibiting the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
6,8-dichloro-3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7Cl2FN2O3/c18-10-4-9-6-12(17(23)24-14(9)13(19)7-10)16-22-21-15(25-16)8-2-1-3-11(20)5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHHBKZNLPOLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C(O2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B3406490.png)
![(Z)-decyl 2-((3-cyano-4-(thiophen-2-yl)-7-(thiophen-2-ylmethylene)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)thio)acetate](/img/structure/B3406501.png)
![4-Oxo-4-[2-(4-phenyl-2-phenylimino-1,3-thiazol-3-yl)ethylamino]butanoic acid](/img/structure/B3406503.png)
![(E)-3-(4-methoxyphenyl)-1-(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)prop-2-en-1-one](/img/structure/B3406508.png)
![2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3406516.png)



![2-[(1,7-dibenzyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B3406540.png)
![(E)-N'-((2-(benzyl(methyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-hydroxybenzohydrazide](/img/structure/B3406549.png)
![2-(4-Chlorophenyl)-5-(4-pyridinyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3406556.png)
![1-allyl-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide](/img/structure/B3406568.png)

